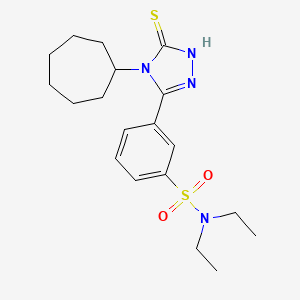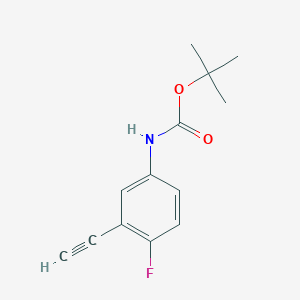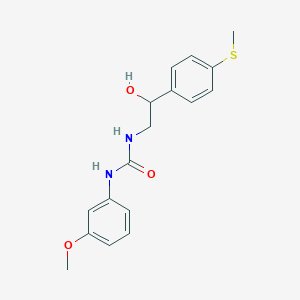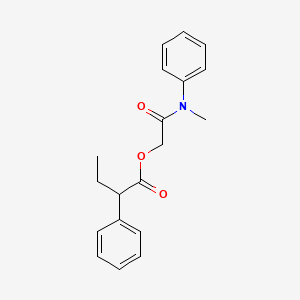![molecular formula C15H10Cl2N2O B2399440 3-[2-クロロ-4-(4-クロロフェノキシ)フェニル]-1H-ピラゾール CAS No. 321385-82-4](/img/structure/B2399440.png)
3-[2-クロロ-4-(4-クロロフェノキシ)フェニル]-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chlorophenyl group and a chlorophenoxy group, making it a versatile molecule with unique properties.
科学的研究の応用
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
Target of Action
The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole, also known as difenoconazole , is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Difenoconazole acts as an inhibitor of the enzyme sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, which in turn affects the integrity and function of the membrane .
Biochemical Pathways
The inhibition of sterol 14α-demethylase by difenoconazole affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to abnormal fungal cell membranes, disrupting many cellular processes .
Pharmacokinetics
This suggests that its bioavailability may be influenced by factors such as formulation and administration route. It is also known to undergo two routes of metabolism in plants: one by a triazole route to triazolylalanine and triazolylacetic acid; the other by hydroxylation of the phenyl ring followed by conjugation .
Result of Action
The result of difenoconazole’s action is the disruption of the fungal cell membrane due to the depletion of ergosterol . This leads to the inhibition of fungal growth and reproduction, making difenoconazole an effective fungicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of difenoconazole. For instance, it has been noted that difenoconazole is potentially mobile in the environment but is unlikely to leach due to its low aqueous solubility . It also has potential for particle-bound transport . Furthermore, difenoconazole has a half-life of 145 days under natural sunlight, indicating its stability in the environment .
生化学分析
Biochemical Properties
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the action of EC 1.14.13.70 (sterol 14alpha-demethylase), an enzyme involved in the biosynthesis of ergosterol . The nature of these interactions is likely to be complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in a rodent model .
Molecular Mechanism
At the molecular level, 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it forms a complex with the enzyme EC 1.14.13.70, inhibiting its activity and thereby disrupting the biosynthesis of ergosterol .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole in laboratory settings may change. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . For instance, it has been observed that the compound has a DT50 for photolysis of 145 days under natural sunlight .
Dosage Effects in Animal Models
In animal models, the effects of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole vary with different dosages. For instance, the in vivo activity of the compound was above 40% with an effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, LuR, and PQR lines, respectively .
Metabolic Pathways
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . For example, it inhibits the enzyme EC 1.14.13.70, thereby disrupting the biosynthesis of ergosterol, a key component of fungal cell membranes .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that likely involves specific transporters or binding proteins . It may also affect its own localization or accumulation within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(4-chlorophenoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
類似化合物との比較
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy group, used in agriculture.
Rafoxanide: An anthelmintic agent with a related structure, used in veterinary medicine.
Uniqueness
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-1-3-11(4-2-10)20-12-5-6-13(14(17)9-12)15-7-8-18-19-15/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXSUCLFGTQRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=CC=NN3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)


![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)
![3-(3-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2399380.png)
